molecular formula C6H10O4S B3110049 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid CAS No. 1781610-08-9

2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid

Cat. No. B3110049
CAS RN: 1781610-08-9
M. Wt: 178.21 g/mol
InChI Key: QAAMMQJXNSQLHE-UHFFFAOYSA-N
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Description

“2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid” is a sulfur-containing compound with the CAS Number: 1781610-08-9 . It has a molecular weight of 178.21 . The IUPAC name for this compound is 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetic acid .


Molecular Structure Analysis

The InChI code for “2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid” is 1S/C6H10O4S/c7-6(8)4-5-2-1-3-11(5,9)10/h5H,1-4H2,(H,7,8) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid” is a powder that is stored at room temperature .

Scientific Research Applications

DNA Hybridization Electrochemical Sensors

Conducting polymers, such as poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE), have been developed for application in electrochemical hybridization sensors. These sensors can differentiate between single and double-stranded DNA oligonucleotides, indicating potential applications in genetic analysis and disease detection (Cha et al., 2003).

Anticonvulsant Activity Studies

New derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have shown promise in anticonvulsant activity studies. This research explores the synthesis of compounds with significant potential for treating convulsive syndromes, contributing to the development of new therapeutic agents (El Kayal et al., 2019).

Synthesis of Pharmaceutical Intermediates

Research into the synthesis of various cyclic and acyclic compounds demonstrates the versatility of related chemical structures in pharmaceutical development. This includes the synthesis of intermediates for alkaloid production and the discovery of new immunotropic and anti-aggregation agents (Juma et al., 2008; Khaliullin et al., 2004).

Molecular Structure Studies

Studies on the molecular structure of compounds containing the dioxothiazolidine nucleus have provided insights into their potential biological activities. These studies include the synthesis and antioxidant activity of certain imidazolyl derivatives, showcasing the importance of structural analysis in drug discovery (Youssef et al., 2015; Chornous et al., 2013).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(1,1-dioxothiolan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c7-6(8)4-5-2-1-3-11(5,9)10/h5H,1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAMMQJXNSQLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid

CAS RN

1781610-08-9
Record name 2-(1,1-dioxo-1lambda6-thiolan-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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